Superior Functional Antagonist Potency at the Human CCK2 Receptor
In a direct head-to-head functional assay using a human CCK-B receptor-expressing CHO cell line, PD 135158 demonstrated the highest antagonist potency among its comparators. The rank order of potency for blocking CCK-4-stimulated intracellular Ca2+ mobilization was determined to be PD 135158 > CI-988 > L-365,260 >> devazepide > lorglumide [1]. While exact pIC50 values were not reported for all compounds, the rank order establishes PD 135158 as the most potent functional antagonist at the human CCK2 receptor in this cellular model. This provides a clear, human-relevant differentiation from CI-988, which is more potent in binding assays but appears less efficacious in functional blockade.
| Evidence Dimension | Functional Antagonism (Rank Order of Potency) |
|---|---|
| Target Compound Data | Highest potency (Rank: 1) |
| Comparator Or Baseline | CI-988 (Rank: 2), L-365,260 (Rank: 3), devazepide (Rank: 4), lorglumide (Rank: 5) |
| Quantified Difference | PD 135158 > CI-988 > L-365,260 |
| Conditions | Human CCK-B receptor-transfected CHO cells; CCK-4 stimulated Ca2+ mobilization assay |
Why This Matters
For studies requiring robust functional antagonism in a human-relevant system, PD 135158 offers a quantifiable advantage in potency over the next most potent comparator, CI-988.
- [1] Dunlop, J., et al. (1996). Pharmacological characterization of a Chinese hamster ovary cell line transfected with the human CCK-B receptor gene. Neuropeptides, 30(4), 359-363. DOI: 10.1016/s0143-4179(96)90025-6 View Source
